N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

Overview

Description

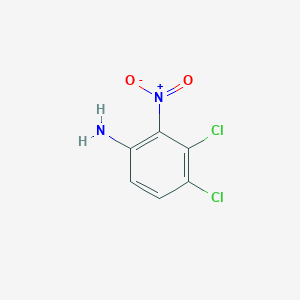

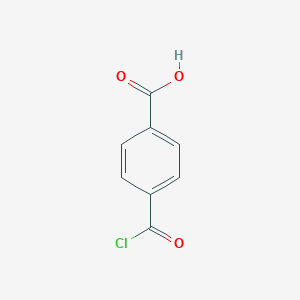

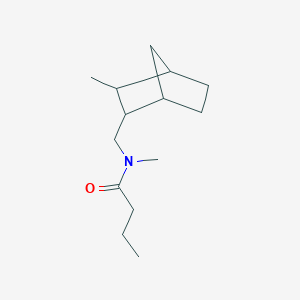

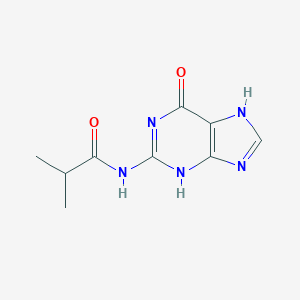

“N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide” is a chemical compound with the molecular formula C9H11N5O2 . It is also known as "Propanamide, N- (6,7-dihydro-6-oxo-1H-purin-2-yl)-2-methyl-" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms . The InChI code for this compound is "1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4H,1-2H3,(H3,10,11,12,13,14,15,16)" .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 221.22 g/mol . The compound has a XLogP3-AA value of 0.2, indicating its lipophilicity . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications

Vibrational Spectroscopy and Molecular Docking Studies

A study by Rizwana, Prasana, Muthu, & Abraham (2020) focused on a complete vibrational analysis of a related compound, 2-[(2-amino-6-oxo-6,9-dihydro-3H-purin-9-yl)methoxy]-3-hydroxypropyl (2S)-2-amino-3-methylbutanoate. This study utilized experimental and theoretical methods, including Gaussian03W software, to understand the compound's molecular structure and vibrational frequencies. The research also explored electronic properties, energy band gaps, and molecular docking studies, highlighting the compound's potential antiviral activity.

18F-FEAC and 18F-FEDAC in Brain and Rat Brain Imaging

Yui et al. (2010) evaluated 18F-labeled PET ligands, including N-benzyl-N-ethyl-2-[7,8-dihydro-7-(2-18F-fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide (18F-FEAC), for their kinetics in the monkey brain and imaging of translocator protein in infarcted rat brains. This study provides insights into the use of these compounds in visualizing increases in TSPO expression and their potential usefulness in primate imaging studies.

Synthesis and Properties of Coordination Polymers

Yuan et al. (2013) conducted a study on coordination polymers constructed by metallohelicates of a purin-containing carboxylate, specifically 2-(6-oxo-6,9-dihydro-1H-purin-1-yl) acetic acid (H2L). They synthesized and characterized one–three-dimensional coordination polymers, revealing diverse structural architectures ranging from double helical chains to 3D coordination polymers.

Reaction Products of 2'-deoxyguanosine and Diepoxybutane

Zhang & Elfarra (2004) studied the reaction products of 2'-deoxyguanosine and 1,2,3,4-diepoxybutane (DEB), revealing new adducts formed through acid hydrolysis. This research is significant in understanding the formation of novel guanine and pyrimidine adducts, contributing to the development of biomarkers for exposure to DEB and its precursor.

Synthesis and Antimycobacterial Activity

Krasnov et al. (2016) synthesized and tested novel N-(purin-6-yl)- and N-(2-aminopurin-6-yl) conjugates with amino acids and dipeptides for their antimycobacterial activity. This research is vital in revealing compounds with significant activity against various Mycobacterium species, including multidrug-resistant strains.

Mechanism of Action

Target of Action

N2-Isobutyrylguanine, also known as N-IB-GUA, is a nucleobase that is synthesized by the activation of the formyl group . It primarily targets the process of RNA synthesis, acting as an effective inhibitor both in vitro and in vivo .

Mode of Action

N-IB-GUA interacts with its targets by inhibiting RNA synthesis. Its potency in this role is similar to that of guanine . The compound is synthesized using a solid-phase synthesis method, which involves the use of chloride as a reactive agent .

Biochemical Pathways

The biochemical pathways affected by N-IB-GUA are those involved in RNA synthesis. By inhibiting this process, N-IB-GUA disrupts the normal functioning of these pathways . In the case of guanine and adenine binding, N-IB-GUA may exploit a different pathway .

Result of Action

The primary result of N-IB-GUA’s action is the inhibition of RNA synthesis. This can have significant downstream effects on cellular processes that rely on RNA, including protein synthesis .

Biochemical Analysis

Biochemical Properties

N2-Isobutyrylguanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to disrupt a key Watson–Crick pairing interaction between the ligand and RNA . This interaction is crucial for the regulation of RNA synthesis .

Cellular Effects

N2-Isobutyrylguanine exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RNA synthesis, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N2-Isobutyrylguanine involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It disrupts a key Watson–Crick pairing interaction between the ligand and RNA, thereby inhibiting RNA synthesis .

Properties

IUPAC Name |

2-methyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4H,1-2H3,(H3,10,11,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFIBTBBTJWHPQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.